molecular formula NH4OH<br>H5NO B091062 Azane;hydrate CAS No. 16393-49-0

Azane;hydrate

Cat. No.: B091062
CAS No.: 16393-49-0
M. Wt: 35.046 g/mol
InChI Key: VHUUQVKOLVNVRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium hydroxide is prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented as:

NH3(g)+H2O(l)NH4OH(aq)NH3(g) + H2O(l) \rightarrow NH4OH(aq) NH3(g)+H2O(l)→NH4OH(aq)

Industrial Production Methods

Industrially, ammonium hydroxide is produced by bubbling ammonia gas through water. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced. The process is typically carried out in large absorption towers where ammonia gas is absorbed into water under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Ammonium hydroxide undergoes various types of chemical reactions, including:

    Neutralization: Reacts with acids to form ammonium salts.

    Precipitation: Forms precipitates with certain metal ions.

    Complexation: Acts as a ligand to form complex ions with transition metals.

Common Reagents and Conditions

    Acids: Reacts with acids like hydrochloric acid (HCl) to form ammonium chloride (NH4Cl).

    Metal Ions: Reacts with metal ions like copper(II) ions (Cu2+) to form complex ions such as tetraamminecopper(II) ([Cu(NH3)4]2+).

Major Products

    Ammonium Salts: Formed by neutralization reactions with acids.

    Complex Ions: Formed by reaction with transition metal ions.

Scientific Research Applications

Ammonium hydroxide solution has a wide range of applications in scientific research:

Mechanism of Action

Ammonium hydroxide exerts its effects primarily through its basic nature. It can donate hydroxide ions (OH-) in aqueous solutions, which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:

    Neutralization: Reacts with hydrogen ions (H+) to form water.

    Complexation: Forms coordination complexes with metal ions.

Comparison with Similar Compounds

Ammonium hydroxide can be compared with other similar compounds such as:

    Sodium hydroxide (NaOH): A strong base used in similar applications but is more caustic.

    Potassium hydroxide (KOH): Another strong base with similar uses but different solubility properties.

    Calcium hydroxide (Ca(OH)2): A weaker base used in different industrial applications.

Ammonium hydroxide is unique due to its moderate basicity and ability to form complex ions with transition metals, making it versatile for various applications .

Properties

CAS No.

16393-49-0

Molecular Formula

NH4OH
H5NO

Molecular Weight

35.046 g/mol

IUPAC Name

azane;hydrate

InChI

InChI=1S/H3N.H2O/h1H3;1H2

InChI Key

VHUUQVKOLVNVRT-UHFFFAOYSA-N

SMILES

N.O

Canonical SMILES

[NH4+].[OH-]

boiling_point

38 °C (25%)

Color/Form

Colorless liquid

density

About 0.90 @ 25 °C/25 °C
Relative density (water = 1): 0.9 (25%)

melting_point

-58 °C (25%)

Key on ui other cas no.

1336-21-6

physical_description

Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes.
DryPowder;  Liquid;  WetSolid
Clear, colourless solution, having an exceedingly pungent, characteristic odour
VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR.

Pictograms

Corrosive; Environmental Hazard

solubility

Exists only in solution
Solubility in water: miscible

Synonyms

ammonium hydroxide
Hydroxide, Ammonium

vapor_density

Relative vapor density (air = 1): 0.6

vapor_pressure

2160 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 48 (25%)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine, prepared as described in PCT Application WO 01/44250, was coupled with 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one 1b, as described herein. 2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one (150 mg, 0.46 mmol) was combined with bromobezene (97 μL, 0.92 mmol), potassium carbonate (127 mg, 0.92 mmol), palladium acetate (5 mg, 5 mol %), and triphenylphosphine (13 mg, 10 mol %) in DMF (6 mL). The mixture was heated in a 140° C. bath for 2 d, then concentrated onto silica gel followed by eluting with 300:10:1 CH2Cl2:MeOH:NH4OH) to afford 50 mg of 6,7-dimethoxy-2-(3-phenyl-5,6-dihydro-8H-imidazo[1,2-α]pyrazin-7-yl)-1H-quinazolin-4-one, 904, mp: >300° C, M+=403.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
97 μL
Type
reactant
Reaction Step Four
Quantity
127 mg
Type
reactant
Reaction Step Five
Quantity
13 mg
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Quantity
5 mg
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A pressure flask was charged with N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (980 mg, 2.39 mmol) and ammonium acetate (1.25 g). The flask was sealed and heated to 160° C. The solids soon melted to give a viscous oil and heating was continued for 24 h. The reaction mixture was cooled and treated with H2O and NH4OH solution until pH reached ˜12. The mixture was then extracted with CHCl3 (3×). The combined organic portions were washed with brine, dried with Na2SO4 and concentrated. Column chromatography (SiO2, 5% MeOH/CHCl3 saturated with NH4OH) gave N-{2-[4-amino-2-(ethoxymethyl)-6,7-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (584 mg) as a tan foam. MS m/z 334 (M+H). 1H NMR (300 MHz, CDCl3) δ 5.57 (s, 1H), 4.92 (s, 2H), 4.77 (s, 2 H), 4.71 (br s, 2 H), 3.62 (q, J=7.0 Hz, 2H), 2.44 (s, 6H), 1.96 (s, 3H), 1.30 (s, 6 H), 1.24 (t, J=7.0 Hz, 3H).
Name
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a turbid solution of 5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine (0.500 g; 1.53 mmol) in 25 mL of ethanol was added hydrazine hydrate (0.600 mL; 12.24 mmol). The solution was warmed to 55° C., where Raney-nickel (50% in water) was added to the reaction to keep a constant evolution of gas. After 45 minutes, the hot reaction mixture was filtered through a Celite plug and rinsed with a copious amount of hot methanol. The filtrate was concentrated in vacuo to give 0.890 g of an opaque solid. The product was purified by flash silica gel chromatography; (eluant, 2% to 8% methanol-methylene chloride with 0.1% ammonium hydroxide) to afford 0.310 g (65%) of the desired product as a white solid. Mp. 118–120° C. 1H NMR δ (300 MHz, DMSO-d6) 1.31–1.46 (m, 2H), 1.70–1.93 (m, 8H), 7.0 (d, 1H), 7.1 (br, 2H, 2NH), 7.31–7.34 (dt, 1H, J=8 Hz), 7.41–7.46 (t, 2H), 7.55–7.58 (d, 1H), 7.62 (s, 1H), 7.72 (s, 1H); MS (ECI(+ve)) m/z 311 (M+H)+.
Name
5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.1%
Yield
65%

Synthesis routes and methods V

Procedure details

A solution of example 673B (200 mg, 0.5 mmol) in DMF (2.5 mL) was treated with N-methylpiperazine (0.3 mL, 2.7 mmol) and K2CO3 (350 mg, 2.5 mmol), heated at 70° C. for 1 hour, allowed to cool to room temperature, and partitioned between water and CH2Cl2. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified via silica gel chromatography eluting with 10% MeOH in CH2Cl2: 0.1% NH4OH to give 135 mg of the title compound (63% yield). MS (ESI(+)) m/e 416.8, 418.8 (M+H)+.
Name
solution
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Yield
0.1%
Yield
63%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;hydrate

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